

Core Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 5-Pyrrolidinoamylamine

Cat. No.: B1365519

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5-Pyrrolidinoamylamine, systematically named 5-(pyrrolidin-1-yl)pentan-1-amine, is a diamine featuring a saturated five-membered pyrrolidine ring linked via its nitrogen to a five-carbon alkyl chain, which is terminated by a primary amine. This unique structure, possessing both a tertiary and a primary amine, makes it a valuable and versatile scaffold in synthetic and medicinal chemistry.

Table 1: Chemical Identifiers for **5-Pyrrolidinoamylamine**

Identifier	Value	Source
CAS Number	71302-71-1	[1][2]
IUPAC Name	5-(pyrrolidin-1-yl)pentan-1-amine	Inferred from synonym[1]
Molecular Formula	C ₉ H ₂₀ N ₂	[1]
Synonyms	5-(pyrrolidin-1-yl)pentylamine, 1-pyrrolidinepentanamine	[1]

| MDL Number | MFCD00192590 |[1] |

Table 2: Physicochemical Properties of **5-Pyrrolidinoamylamine**

Property	Value	Source
Molecular Weight	156.27 g/mol	[1]
Boiling Point	233.0 ± 8.0 °C at 760 Torr	[1]
Density	0.916 ± 0.06 g/cm ³	[1]
Flash Point	88.7 ± 13.6 °C	[1]

| Appearance | Colorless to pale yellow liquid [[3] (inferred from pyrrolidine) |

Figure 1: 2D Structure of 5-(pyrrolidin-1-yl)pentan-1-amine.

Synthesis and Manufacturing

While numerous custom synthesis routes exist, a common and logical approach for preparing **5-Pyrrolidinoamylamine** involves the nucleophilic substitution of a haloalkylamine derivative with pyrrolidine. The primary amine of the alkyl chain must be protected to prevent self-alkylation and ensure regioselective formation of the desired product. Phthalimide is a common and effective protecting group for this purpose.

The causality for this experimental design is rooted in its efficiency and control. Using a protected amine directs the alkylation exclusively to the secondary amine of the pyrrolidine ring. The subsequent deprotection step is typically high-yielding and robust, making the overall process scalable.



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Figure 2: Proposed synthetic workflow for **5-Pyrrolidinoamylamine**.

Representative Synthetic Protocol

Step 1: N-Alkylation of Pyrrolidine

- To a stirred solution of N-(5-bromopentyl)phthalimide (1.0 eq) in acetonitrile (ACN, 10 mL/g), add anhydrous potassium carbonate (K_2CO_3 , 2.5 eq).
- Add pyrrolidine (1.2 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude N-(5-(pyrrolidin-1-yl)pentyl)phthalimide intermediate, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrazinolysis for Deprotection

- Dissolve the crude intermediate from Step 1 in ethanol (EtOH, 15 mL/g).
- Add hydrazine monohydrate ($N_2H_4 \cdot H_2O$, 5.0 eq) to the solution.
- Heat the mixture to reflux (approx. 78°C) for 4-6 hours. A dense white precipitate (phthalhydrazide) will form.
- Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1-2.
- Filter off the phthalhydrazide precipitate and wash with cold ethanol.
- Concentrate the filtrate under reduced pressure.
- Basify the residue with aqueous NaOH (e.g., 2M) to pH >12 and extract the product with dichloromethane (DCM) or diethyl ether (3x volumes).
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **5-Pyrrolidinoamylamine**.
- Purify the final product by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

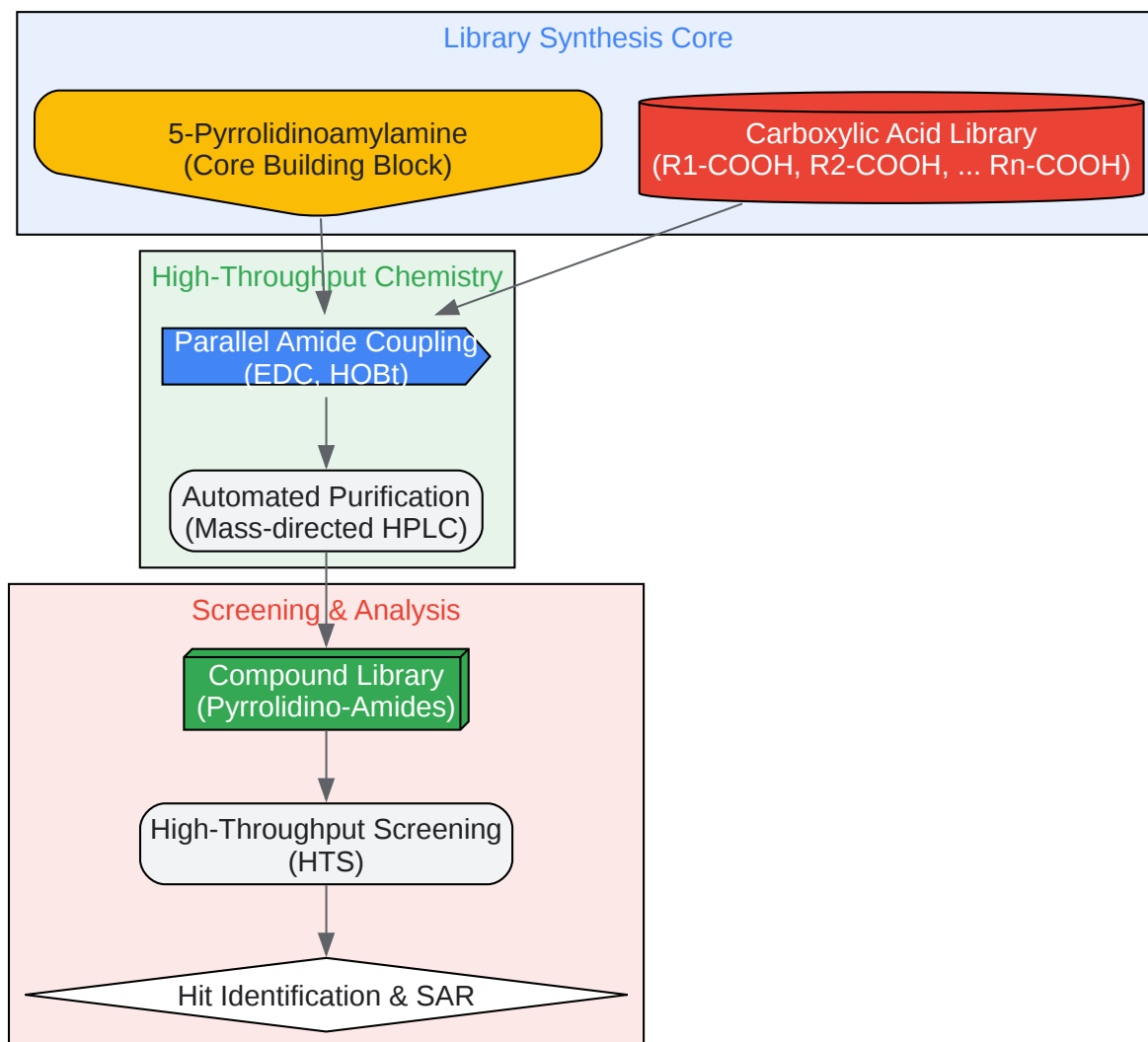
Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.^[4] Its non-planar, three-dimensional structure allows for a more effective exploration of the chemical space around a biological target compared to flat aromatic rings.^[4] Pyrrolidine derivatives are found in numerous FDA-approved drugs, highlighting their importance.^[4]

5-Pyrrolidinoamylamine leverages this privileged structure and adds significant value as a bifunctional building block. The presence of two distinct amine nucleophiles—a tertiary amine within the ring and a primary amine at the terminus of the flexible alkyl chain—allows for sequential, orthogonal chemical modifications.

Key utilities include:

- **Linker/Spacer:** The five-carbon chain can act as an optimal spacer to connect a pharmacophore (attached to the primary amine) to another moiety or a solid support.
- **Scaffold for Library Synthesis:** The primary amine is readily derivatized via reactions like amide coupling, reductive amination, or sulfonylation. This allows for the rapid generation of a diverse library of compounds from a common core, a key strategy in modern drug discovery.^{[5][6]}
- **Modulation of Physicochemical Properties:** The pyrrolidine moiety can improve the solubility and pharmacokinetic profile of a parent molecule.



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Figure 3: Role of **5-Pyrrolidinoamylamine** in a drug discovery workflow.

Experimental Protocol: Utilization in Amide Bond Formation

This protocol describes a standard, self-validating method for coupling **5-Pyrrolidinoamylamine** with a generic carboxylic acid, a cornerstone reaction in pharmaceutical research.

Objective: To synthesize an N-(5-(pyrrolidin-1-yl)pentyl)amide derivative.

Materials:

- **5-Pyrrolidinoamylamine**
- Carboxylic acid of interest (R-COOH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (20 mL/mmol of acid).
- Stir the solution at room temperature for 20 minutes to activate the carboxylic acid.
- In a separate flask, dissolve **5-Pyrrolidinoamylamine** (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM.
- Add the amine solution dropwise to the activated carboxylic acid mixture.

- Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress via TLC or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with saturated NaHCO_3 solution (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude amide product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane, to yield the pure product.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) is widely available for **5-Pyrrolidinoamylamine**. The following information is extrapolated from the parent compound, pyrrolidine, and similar aliphatic amines. This compound should be handled only by trained professionals with extreme caution.^{[7][8]}

Hazard Identification:

- Flammability: Flammable liquid and vapor.^[7] Keep away from heat, sparks, and open flames.^[7]
- Toxicity: Harmful if swallowed or inhaled.^{[7][8]}
- Corrosivity: Causes severe skin burns and eye damage.^[7]
- Environmental: Harmful to aquatic life.^[9]

Table 3: Recommended Personal Protective Equipment (PPE) and Handling

Category	Recommendation	Source
Ventilation	Use only in a well-ventilated area or a chemical fume hood.	[9]
Eye/Face Protection	Wear chemical safety goggles and a face shield.	
Hand Protection	Wear chemically resistant gloves (e.g., nitrile, neoprene).	
Skin/Body Protection	Wear a flame-retardant lab coat and appropriate protective clothing.	
Respiratory	If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.	

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Use non-sparking tools and take measures to prevent static discharge.[\[7\]](#) |

First Aid Measures:

- Inhalation: Move victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[\[7\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[\[7\]](#)
- Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[10\]](#)
- Ingestion: Do NOT induce vomiting.[\[7\]](#) Rinse mouth with water. If conscious, give two glasses of water to drink. Seek immediate medical attention.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[7\]](#)
- Keep away from heat, sparks, and flame.[\[7\]](#)
- Store in a flammables-designated area.[\[7\]](#)

Conclusion

5-Pyrrolidinoamylamine (CAS: 71302-71-1) is a highly functionalized chemical entity with significant potential for researchers, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, combining the privileged pyrrolidine scaffold with a reactive primary amine on a flexible linker, makes it an ideal starting point for the synthesis of diverse chemical libraries. While it must be handled with significant care due to its presumed corrosive and toxic properties, its utility as a versatile building block for creating novel molecules with tailored properties is clear. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development.

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